Cas no 1261775-63-6 (5-bromo-2-(hydroxymethyl)benzonitrile)

5-Bromo-2-(hydroxymethyl)benzonitrile is a versatile brominated aromatic compound featuring both a hydroxymethyl and nitrile functional group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The bromine substituent enhances reactivity for cross-coupling reactions, while the hydroxymethyl group allows for further derivatization, such as oxidation or esterification. The nitrile moiety provides additional functionalization potential, including hydrolysis to carboxylic acids or reduction to amines. This compound’s well-defined structure and multifunctional nature make it particularly useful in the development of bioactive molecules, agrochemicals, and advanced materials. Its high purity and stability ensure reliable performance in demanding synthetic processes.
5-bromo-2-(hydroxymethyl)benzonitrile structure
1261775-63-6 structure
Product Name:5-bromo-2-(hydroxymethyl)benzonitrile
CAS No:1261775-63-6
MF:C8H6BrNO
MW:212.043341159821
CID:2114883
Update Time:2025-05-25

5-bromo-2-(hydroxymethyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-(hydroxymethyl)Benzonitrile
    • 4-BROMO-2-CYANOBENZYL ALCOHOL
    • Benzonitrile, 5-bromo-2-(hydroxymethyl)-
    • CID 91883254
    • 5-bromo-2-(hydroxymethyl)benzonitrile
    • Inchi: 1S/C8H6BrNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,11H,5H2
    • InChI Key: KGISXIMEYMWFQE-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(CO)=C(C#N)C=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Topological Polar Surface Area: 44

5-bromo-2-(hydroxymethyl)benzonitrile Customs Data

  • HS CODE:2926907090

5-bromo-2-(hydroxymethyl)benzonitrile Pricemore >>

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Additional information on 5-bromo-2-(hydroxymethyl)benzonitrile

Comprehensive Overview of 5-bromo-2-(hydroxymethyl)benzonitrile (CAS No. 1261775-63-6): Properties, Applications, and Industry Trends

5-bromo-2-(hydroxymethyl)benzonitrile (CAS 1261775-63-6) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. This brominated benzonitrile derivative features a unique molecular structure combining a hydroxymethyl group and a nitrile functionality, making it valuable for synthetic applications. With increasing searches for "nitrile-containing building blocks" and "brominated aromatic intermediates," this compound addresses modern demands for versatile chemical scaffolds.

The compound's molecular formula C8H6BrNO and molecular weight 212.05 g/mol position it as a mid-weight intermediate ideal for structure-activity relationship (SAR) studies. Researchers investigating "heterocyclic synthesis" or "medicinal chemistry scaffolds" frequently encounter this material. Its crystalline solid form at room temperature and moderate solubility in polar organic solvents like DMSO (dimethyl sulfoxide) make it practical for laboratory applications.

Current industry trends show growing interest in functionalized benzonitriles, particularly for developing kinase inhibitors and crop protection agents. The presence of both electron-withdrawing (nitrile) and electron-donating (hydroxymethyl) groups enables diverse reactivity patterns. This aligns with frequent search queries about "multi-functional aromatic compounds" and "halogenated pharmaceutical intermediates." The compound's melting point range of 98-102°C and stability under inert atmospheres make it suitable for various synthetic protocols.

In pharmaceutical applications, 5-bromo-2-(hydroxymethyl)benzonitrile serves as a precursor for biologically active molecules. Its structure appears in patents related to anti-inflammatory compounds and central nervous system (CNS) agents, responding to market needs for neurological therapeutics. The bromine atom allows further functionalization via cross-coupling reactions, a feature frequently searched in connection with "palladium-catalyzed transformations."

Environmental and safety considerations for this compound follow standard laboratory protocols for brominated aromatic compounds. While not classified as hazardous under major regulatory frameworks, proper handling with personal protective equipment (PPE) is recommended. This aligns with increasing searches for "green chemistry alternatives" and "sustainable synthetic methods" in chemical research.

The synthesis of CAS 1261775-63-6 typically involves bromination of 2-(hydroxymethyl)benzonitrile or related precursors. Process optimization studies focus on improving atom economy and reducing byproducts, addressing industry demands for "efficient synthetic routes." Analytical characterization via HPLC, NMR spectroscopy, and mass spectrometry confirms the compound's high purity, a critical factor for research applications.

Market analysis shows steady demand for 5-bromo-2-(hydroxymethyl)benzonitrile from contract research organizations and academic institutions. The compound's role in developing small molecule therapeutics and specialty chemicals ensures continued relevance. Emerging applications in material science, particularly for organic electronic materials, represent a growing area of interest reflected in recent publication trends.

Storage recommendations for this compound emphasize protection from moisture and light exposure, with ideal conditions at 2-8°C under inert atmosphere. These parameters match frequent technical queries about "handling sensitive intermediates" in organic synthesis. The compound's stability profile makes it suitable for international shipping, supporting global research collaboration.

Future research directions may explore the compound's potential in click chemistry applications or as a component in metal-organic frameworks (MOFs). The presence of multiple functional groups enables diverse conjugation possibilities, answering frequent questions about "modular synthesis approaches." As the chemical industry shifts toward tailor-made intermediates, compounds like 5-bromo-2-(hydroxymethyl)benzonitrile will remain important tools for molecular innovation.

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